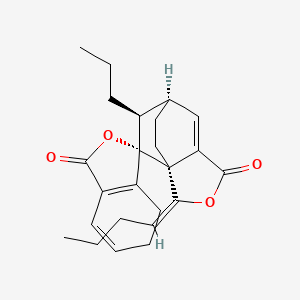

Angeolide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2E,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11+/t15-,17+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMFTLLDUYBHLI-FSEWZPIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/1\[C@]23CC[C@H](C=C2C(=O)O1)[C@@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70714622 | |

| Record name | (1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70714622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81957-73-5 | |

| Record name | Spiro[3H-3a,6-ethanoisobenzofuran-4(1H),1′(3′H)-isobenzofuran]-1,3′-dione, 3-butylidene-5,6,6′,7′-tetrahydro-5-propyl-, (3E,3aS,4S,5S,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81957-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382181 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081957735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angeolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70714622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Landscape of Angelica sinensis: A Technical Guide to Compositional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb with a long history of use in traditional Chinese medicine. Its root extracts are particularly valued for their therapeutic properties, which are attributed to a complex mixture of bioactive compounds. This technical guide provides an in-depth analysis of the chemical composition of Angelica sinensis extract, detailing the primary constituents, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Core Chemical Constituents

The chemical composition of Angelica sinensis extract is diverse, comprising several classes of compounds that contribute to its pharmacological effects. The primary bioactive constituents include phthalides, organic acids and their esters, and polysaccharides. Volatile components, primarily found in the essential oil, also play a significant role.

Phthalides

Phthalides are a major class of bioactive compounds in Angelica sinensis and are largely responsible for its characteristic aroma and various pharmacological activities, including antispasmodic, anti-inflammatory, and neuroprotective effects. The most prominent phthalides are Z-ligustilide and n-butylidenephthalide.

Organic Acids and Esters

Ferulic acid is a key phenolic compound and a major active component in Angelica sinensis extract.[1] It exhibits potent antioxidant and anti-inflammatory properties. Coniferyl ferulate is another significant ester present in the extract.

Polysaccharides

Angelica sinensis polysaccharides (ASPs) are complex carbohydrates with a wide range of molecular weights, typically from 5.1 to 2,300 kDa.[2] These heteropolysaccharides are primarily composed of monosaccharides such as arabinose, galactose, glucose, mannose, rhamnose, and galacturonic acid.[2][3] ASPs are known for their immunomodulatory, hematopoietic, and anti-tumor activities.

Quantitative Analysis of Major Components

The concentration of bioactive compounds in Angelica sinensis extract can vary depending on factors such as the plant's origin, cultivation conditions, and processing methods. The following tables summarize the quantitative data for key components as reported in various studies.

Table 1: Quantitative Analysis of Phthalides and Organic Acids in Angelica sinensis

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| Ferulic Acid | 0.30 - 0.503 | UPLC-PDA | [4] |

| Z-Ligustilide | 0.005 - 0.526 | UPLC-PDA | [4] |

| Coniferyl Ferulate | Varies | HPLC-PAD | [4] |

| Senkyunolide I | Varies | HPLC-PAD | [4] |

| Senkyunolide H | Varies | HPLC-PAD | [4] |

| n-Butylidenephthalide | Varies | HPLC-PAD | [4] |

Table 2: Monosaccharide Composition of Angelica sinensis Polysaccharides (APS)

| Monosaccharide | Molar Ratio (Example 1) | Molar Ratio (Example 2) | Analytical Method | Reference |

| Mannose (Man) | 0.23 | 0.17 | HPAEC-PAD | [3][5] |

| Rhamnose (Rha) | 0.17 | 1.00 | HPAEC-PAD | [3][5] |

| Glucuronic Acid (GalA) | 14.41 | 1.18 | HPAEC-PAD | [3][5] |

| Glucose (Glc) | - | 1.53 | HPAEC-PAD | [5] |

| Galactose (Gal) | 0.39 | 2.88 | HPAEC-PAD | [3][5] |

| Arabinose (Ara) | 1.68 | 5.19 | HPAEC-PAD | [3][5] |

| Xylose (Xyl) | 0.87 | - | HPAEC-PAD | [3] |

Experimental Protocols

Accurate analysis of the chemical composition of Angelica sinensis extract relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Phthalides and Organic Acids

Objective: To separate, identify, and quantify the major non-volatile bioactive compounds in Angelica sinensis extract.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of dried and powdered Angelica sinensis root.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Adjust the weight with methanol after cooling to room temperature.

-

Filter the extract through a 0.22-μm membrane filter into an HPLC vial.[4]

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a photodiode array detector (PAD).

-

Column: Xtimate™ C18 (250 mm × 4.6 mm, 5 μm).[4]

-

Mobile Phase: A gradient of (A) 0.02% aqueous phosphoric acid (v/v) and (B) acetonitrile containing 10% tetrahydrofuran (v/v).[4]

-

Gradient Elution:

-

0-10 min, 5-12% B

-

10-15 min, 12-20% B

-

15-20 min, 20-100% B

-

Hold at 100% B for 5 min

-

Re-equilibrate at 5% B for 4.5 min[4]

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 280 nm and 325 nm.[4]

-

Injection Volume: 10 μL.

-

-

Data Analysis:

-

Identify compounds by comparing retention times and UV spectra with those of authentic standards.

-

Quantify compounds by constructing calibration curves using standard solutions of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Objective: To identify and quantify the volatile components, particularly those in the essential oil of Angelica sinensis.

Methodology:

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a small amount of powdered Angelica sinensis root into a headspace vial.

-

Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample vial at a controlled temperature for a specific time to adsorb the volatile compounds.

-

-

GC-MS Conditions:

-

Instrument: Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.

-

Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Injector Temperature: 250°C.[6]

-

Oven Temperature Program:

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/min.

-

Ramp to 270°C at a rate of 20°C/min, and hold for 5 minutes.[6]

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-600.

-

Ionization Energy: 70 eV.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Confirm identifications using retention indices.

-

Semi-quantify components based on their relative peak areas.

-

Signaling Pathway Modulation

The therapeutic effects of Angelica sinensis extract are mediated through the modulation of various intracellular signaling pathways. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for investigating the effect of Angelica sinensis extract on protein expression in signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Angelica sinensis extract has been shown to modulate this pathway, which may contribute to its anti-inflammatory and neuroprotective effects.

Caption: Modulation of the MAPK signaling pathway by Angelica sinensis extract.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Components of Angelica sinensis extract, such as ferulic acid, can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Angelica sinensis extract.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and proliferation. Angelica sinensis polysaccharides have been reported to activate this pathway, which may underlie their hematopoietic and anti-apoptotic effects.

Caption: Activation of the PI3K/Akt signaling pathway by Angelica sinensis polysaccharides.

Conclusion

This technical guide has provided a comprehensive overview of the chemical composition of Angelica sinensis extract, offering quantitative data and detailed analytical protocols for its major bioactive constituents. The elucidation of the signaling pathways modulated by these compounds provides a foundation for understanding their mechanisms of action and for guiding future research and drug development efforts. The presented methodologies and data serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological action of Angelica sinensis polysaccharides: a review [frontiersin.org]

- 3. Extraction and structural analysis of Angelica sinensis polysaccharide with low molecular weight and its lipid‐lowering effect on nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis and blood-enriching effects comparison based on biological potency of Angelica sinensis polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Bioactive Compounds in Angelica sinensis Roots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core bioactive compounds found in the roots of Angel ica sinensis, a plant with a long history of use in traditional medicine. This document details the quantitative distribution of these compounds, outlines experimental protocols for their extraction and analysis, and visualizes their modulation of key signaling pathways.

Data Presentation: Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Angelica sinensis root can vary depending on the specific part of the root (head, body, or tail), geographical origin, and processing methods. The following tables summarize the quantitative data for major classes of bioactive compounds.

Table 1: Quantitative Analysis of Major Phthalides and Organic Acids in Different Parts of Angelica sinensis Root (mg/g dry weight) [1]

| Compound | Root Head | Root Body | Root Tail |

| Ferulic acid | 0.806 | 1.085 | 1.131 |

| Senkyunolide H | 0.034 | 0.029 | 0.038 |

| Senkyunolide A | 0.125 | 0.085 | 0.102 |

| n-Butylphthalide | 0.045 | 0.031 | 0.035 |

| Z-Ligustilide | 1.299 | 0.713 | 0.858 |

Table 2: Quantitative Analysis of Various Bioactive Compounds in Angelica sinensis Root

| Compound Class | Compound | Concentration Range (mg/g dry weight) | References |

| Organic Acids | Ferulic acid | 0.21 - 1.75 | [2] |

| Coniferyl ferulate | - | ||

| Phthalides | Z-Ligustilide | 1.26 - 37.7 | [2] |

| E-Ligustilide | - | ||

| n-Butylidenephthalide | - | ||

| Senkyunolide A | - | ||

| Polysaccharides | Total Polysaccharides | - | |

| Alkaloids | - | - | |

| Essential Oils | (Z)-Ligustilide | 12.85% of essential oil | [3] |

| 3-Butylidenephthalide | 3.16% of essential oil | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of bioactive compounds from Angelica sinensis roots.

Extraction Protocols

-

Objective: To extract a broad range of bioactive compounds using simple soaking.

-

Procedure:

-

Grind dried Angelica sinensis roots to a fine powder (e.g., 40-60 mesh).

-

Place a known weight of the powdered root material (e.g., 10 g) into a sealed container.

-

Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).

-

Seal the container and allow it to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional agitation.

-

After the maceration period, separate the liquid extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).

-

The filtrate can be concentrated under reduced pressure for further analysis.

-

-

Objective: To achieve a more exhaustive extraction through continuous solvent cycling.

-

Procedure:

-

Place a known weight of powdered Angelica sinensis root (e.g., 20 g) into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with the extraction solvent (e.g., 95% ethanol) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask.

-

Allow the extraction to proceed for a set number of cycles (e.g., 10-15 cycles) or for a specific duration (e.g., 4-6 hours).

-

After extraction, cool the apparatus and collect the extract from the round-bottom flask.

-

-

Objective: To enhance extraction efficiency and reduce extraction time using ultrasonic cavitation.

-

Procedure:

-

Mix a known weight of powdered Angelica sinensis root (e.g., 5 g) with the extraction solvent (e.g., 80% methanol) at a defined solvent-to-solid ratio (e.g., 20:1 mL/g) in an extraction vessel.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Set the ultrasonic power (e.g., 200 W), frequency (e.g., 40 kHz), and temperature (e.g., 50°C).

-

Perform the extraction for a specified time (e.g., 30-60 minutes).

-

Separate the extract from the solid residue by centrifugation and/or filtration.

-

-

Objective: To rapidly extract compounds using microwave energy to heat the solvent and disrupt the plant matrix.

-

Procedure:

-

Place a known weight of powdered Angelica sinensis root (e.g., 2 g) and the extraction solvent (e.g., 75% ethanol) at a specific solvent-to-solid ratio (e.g., 15:1 mL/g) in a microwave-safe extraction vessel.

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power (e.g., 500 W) and extraction time (e.g., 5-10 minutes). The temperature can also be controlled in some systems (e.g., 80°C).

-

After extraction, allow the vessel to cool before opening.

-

Filter the extract to remove the solid plant material.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate, identify, and quantify individual bioactive compounds.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Chromatographic Conditions for Phthalides and Organic Acids:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-35 min, 60-90% B; hold at 90% B for 5 min.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm for general profiling, or specific wavelengths for individual compounds (e.g., 320 nm for ferulic acid).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare extracts as described in the extraction protocols.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare standard solutions of known concentrations for each target compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compounds in the samples by comparing their peak areas to the calibration curve.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The bioactive compounds in Angelica sinensis exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key interactions.

Caption: PI3K/Akt pathway modulation by Angelica sinensis compounds.

Caption: NF-κB pathway inhibition by Z-Ligustilide.

Caption: Nrf2/HO-1 pathway activation by Ferulic Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Angelica sinensis roots.

Caption: Workflow for extraction and analysis of bioactive compounds.

References

- 1. Integrated chemical and transcriptomic analyses unveils synthetic characteristics of different medicinal root parts of Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant Angelica sinensis (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

The Pharmacological Landscape of Angelica sinensis: A Technical Guide to its Phytochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long-standing history in traditional Chinese medicine for treating a wide range of ailments, particularly gynecological conditions.[1] Modern pharmacological research has begun to systematically unravel the mechanisms behind its therapeutic efficacy, attributing them to a rich diversity of bioactive phytochemicals. This technical guide provides an in-depth exploration of the pharmacological properties of key phytochemicals from Angelica sinensis, focusing on their molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental insights and a clear presentation of quantitative data to facilitate further investigation and therapeutic application.

Key Phytochemicals and Their Pharmacological Activities

The primary bioactive constituents of Angelica sinensis can be broadly categorized into polysaccharides, phthalides, and phenolic compounds, including organic acids and flavonoids.[2][3] These compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, anti-tumor, and cardiovascular-protective activities.[2][4]

Data Summary of Pharmacological Activities

The following tables summarize the quantitative data on the pharmacological effects of various Angelica sinensis extracts and their purified components.

Table 1: Anti-Inflammatory Properties of Angelica sinensis Water Extract (ASW)

| Cytokine/Mediator | IC50 (µg/mL) | Cell Line | Inducer | Reference |

| Interleukin-6 (IL-6) | 954.3 | RAW 264.7 | LPS | [5][6] |

| Tumor Necrosis Factor-α (TNF-α) | 387.3 | RAW 264.7 | LPS | [5][6] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 191.7 | RAW 264.7 | LPS | [5][6] |

| RANTES (CCL5) | 317.8 | RAW 264.7 | LPS | [5][6] |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 1267.0 | RAW 264.7 | LPS | [5][6] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 347.0 | RAW 264.7 | LPS | [5][6] |

| Vascular Endothelial Growth Factor (VEGF) | 110.1 | RAW 264.7 | LPS | [5][6] |

| Macrophage Inflammatory Protein-1α (MIP-1α) | 1171.0 | RAW 264.7 | LPS | [5][6] |

| Macrophage Inflammatory Protein-1β (MIP-1β) | 732.6 | RAW 264.7 | LPS | [5][6] |

| Macrophage Inflammatory Protein-2 (MIP-2) | 980.8 | RAW 264.7 | LPS | [5][6] |

| Interleukin-10 (IL-10) | 125.0 | RAW 264.7 | LPS | [5][6] |

| Intracellular Calcium | 257.0 | RAW 264.7 | LPS | [5][7] |

Table 2: Cardiovascular Protective Effects of Angelica sinensis Polysaccharides (ASP) in a Hypertensive Rat Model

| Treatment Group | Dose (mg/kg/day) | Ejection Fraction (%) | Fractional Shortening (%) | LV End-Diastolic Diameter (mm) | LV End-Systolic Diameter (mm) | Reference |

| Control | - | 75.3 ± 4.2 | 42.1 ± 3.5 | 6.8 ± 0.5 | 3.9 ± 0.4 | [8] |

| Model (HHD) | - | 55.1 ± 3.8 | 28.2 ± 2.9 | 8.2 ± 0.6 | 5.9 ± 0.5 | [8] |

| Low-dose ASP | 80 | 60.2 ± 3.9 | 31.5 ± 3.1 | 7.8 ± 0.5 | 5.4 ± 0.4 | [8] |

| Medium-dose ASP | 160 | 65.7 ± 4.1 | 35.3 ± 3.3 | 7.4 ± 0.5 | 4.8 ± 0.4 | [8] |

| High-dose ASP | 320 | 70.5 ± 4.0 | 38.9 ± 3.4 | 7.1 ± 0.4 | 4.3 ± 0.4 | [8] |

Table 3: Neuroprotective Effects of Angelica sinensis Phytochemicals

| Phytochemical | Model | Dosage | Key Findings | Reference |

| Angelica sinensis Extract | Focal Cerebral Ischemia (Rat) | 5 g/kg, i.p. | Increased blood circulation and neuronal metabolism. | [9] |

| Z-ligustilide | Middle Cerebral Artery Occlusion (MCAo) (Rat) | 20 mg/kg & 80 mg/kg, p.o. | Reduced cerebral infarction size. | [9] |

| Angelica sinensis Extract | Global Cerebral Ischemia (Rat) | 0.5 g/kg & 1 g/kg, i.g. | Upregulated neurogenesis and neurotrophic factors. | [10] |

Table 4: Anti-Tumor Effects of Angelica sinensis Phytochemicals

| Phytochemical | Cancer Cell Line | Effect | Mechanism | Reference |

| Chloroform Extract (AS-C) | Glioblastoma Multiforme (GBM) | Growth suppression | G0-G1 cell cycle arrest, apoptosis | [11] |

| Ligustilide | Ehrlich Solid Carcinoma (Rat) | Reduced tumor size and weight | Inhibition of Ki67 and mTOR, activation of autophagy | [12] |

| Ligustilide | Hypoxic Oral Cancer Cells | Induced apoptosis | ER-stress signaling, c-Myc-dependent apoptosis | [13][14] |

Signaling Pathways Modulated by Angelica sinensis Phytochemicals

Angelica sinensis phytochemicals exert their pharmacological effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

JAK/STAT Signaling Pathway

Angelica sinensis polysaccharides (ASP) have been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial in regulating inflammation, immunity, and cell proliferation.[5][8][15]

Caption: Inhibition of the JAK/STAT signaling pathway by Angelica sinensis polysaccharides.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Components of Angelica sinensis have been found to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[6]

Caption: Modulation of the TLR4/NF-κB signaling cascade by Angelica sinensis phytochemicals.

p38 MAPK Signaling in Neuroprotection

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and plays a role in neuronal survival. Angelica sinensis extracts have been shown to activate this pathway, leading to neuroprotective effects.[10][16]

Caption: Neuroprotective mechanism of Angelica sinensis via the p38 MAPK pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the pharmacological properties of Angelica sinensis.

Anti-Inflammatory Activity Assessment

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Angelica sinensis water extract (ASW) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. MTT Assay for Cell Viability:

-

After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

The absorbance is measured at 540 nm.

4. Multiplex Cytokine Assay:

-

The levels of various cytokines (IL-6, TNF-α, etc.) in the cell culture supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Cardiovascular Protective Effects in an Animal Model

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Induction of Hypertension: Rats are fed a high-fat diet for a specified period (e.g., 8 weeks) to induce hypertensive heart disease.

2. Treatment:

-

Rats are orally administered with different doses of Angelica sinensis polysaccharides (ASP) (e.g., 80, 160, and 320 mg/kg/day) for a defined duration (e.g., 6 weeks).

3. Echocardiography:

-

Transthoracic echocardiography is performed to assess cardiac function, measuring parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.

4. Histological Analysis:

-

Heart tissues are collected, fixed in formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

5. Apoptosis Detection (TUNEL Assay):

-

Apoptosis in cardiac tissue is detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.

6. Oxidative Stress Markers:

-

Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in heart tissue homogenates are measured using commercially available kits.

Neuroprotective Effects in a Cerebral Ischemia Model

1. Animal Model:

-

Species: Male Wistar rats.

-

Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAo) for a specific duration, followed by reperfusion.

2. Treatment:

-

Angelica sinensis extract or its purified components (e.g., Z-ligustilide) are administered intraperitoneally (i.p.) or orally (p.o.) at different doses before or after ischemia induction.

3. Neurological Deficit Scoring:

-

Neurological function is assessed at different time points after ischemia using a standardized scoring system.

4. Measurement of Infarct Volume:

-

Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

5. Immunohistochemistry:

-

Brain sections are stained with antibodies against neuronal markers (e.g., NeuN) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) to assess neuronal survival and apoptosis.

Anti-Tumor Activity Evaluation

1. Cell Culture and Treatment:

-

Cell Lines: Various cancer cell lines (e.g., glioblastoma, oral cancer cells).

-

Treatment: Cells are treated with different concentrations of Angelica sinensis extracts or purified phytochemicals for specified durations.

2. Cell Proliferation Assay (MTT or SRB assay):

-

The effect on cell proliferation is determined using the MTT or sulforhodamine B (SRB) assay.

3. Cell Cycle Analysis:

-

Cells are stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Apoptosis Assays:

-

Apoptosis is assessed by methods such as Annexin V-FITC/PI staining followed by flow cytometry, and Western blot analysis of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

5. In Vivo Tumor Models:

-

Tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Once tumors are established, mice are treated with the test compounds.

-

Tumor growth is monitored by measuring tumor volume, and at the end of the study, tumors are excised and weighed.

Western Blot Analysis

1. Protein Extraction and Quantification:

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using the bicinchoninic acid (BCA) protein assay.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the proteins of interest overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Angelica sinensis is a rich source of diverse phytochemicals with a wide array of pharmacological properties. The evidence presented in this guide highlights the significant potential of its polysaccharides, phthalides, and phenolic compounds in the development of novel therapeutics for inflammatory diseases, cardiovascular disorders, neurodegenerative conditions, and cancer. The modulation of key signaling pathways such as JAK/STAT, TLR4/NF-κB, and p38 MAPK appears to be central to their mechanisms of action. Further research focusing on the synergistic effects of these phytochemicals, their bioavailability, and clinical efficacy is warranted to fully translate the therapeutic potential of this traditional medicinal herb into modern clinical practice. This guide provides a foundational resource for scientists and researchers to build upon in their endeavors to harness the pharmacological power of Angelica sinensis.

References

- 1. Angelica sinensis and osteoarthritis: a natural therapeutic link? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of JAK, SMAD and ERK signal pathways on hepcidin suppression by polysaccharides from Angelica sinensis in rats with iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effects of Chinese herb Angelica in focal cerebral ischemia injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. <i>Angelica sinensis</i> polysaccharide promotes apoptosis by inhibiting JAK/STAT pathway in breast cancer cells | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. The Extracts of Angelica sinensis and Cinnamomum cassia from Oriental Medicinal Foods Regulate Inflammatory and Autophagic Pathways against Neural Injury after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological effects of Radix Angelica Sinensis (Danggui) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angelica sinensis extract promotes neuronal survival by enhancing p38 MAPK-mediated hippocampal neurogenesis and dendritic growth in the chronic phase of transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antitumor effects of Angelica sinensis on malignant brain tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of Ligustilide Against Ehrlich Solid Carcinoma in Rats via Inhibition of Proliferation and Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angelica sinensis Polysaccharide and Astragalus membranaceus Polysaccharide Accelerate Liver Regeneration by Enhanced Glycolysis via Activation of JAK2/STAT3/HK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Angelica sinensis Exerts Angiogenic and Anti-apoptotic Effects Against Cerebral Ischemia-Reperfusion Injury by Activating p38MAPK/HIF-1[Formula: see text]/VEGF-A Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Z-Ligustilide: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical structure, isolation, and key signaling pathways of Z-ligustilide, a prominent bioactive compound isolated from the roots of Angelica sinensis.

Introduction: The Significance of Z-Ligustilide

Z-ligustilide is a naturally occurring phthalide derivative and a major bioactive constituent found in the essential oil of Angelica sinensis (Oliv.) Diels, a perennial herb belonging to the Apiaceae family.[1] Traditionally used in Chinese medicine for its therapeutic properties, Angelica sinensis, commonly known as "Dong Quai," has garnered significant attention in modern pharmacology. Z-ligustilide, in particular, has been the subject of extensive research due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Its chemical instability, however, presents challenges for its therapeutic application and necessitates a thorough understanding of its structure and properties.

Chemical Structure and Properties

Z-ligustilide, with the molecular formula C₁₂H₁₄O₂, is systematically named (3Z)-3-butylidene-4,5-dihydro-1(3H)-isobenzofuranone. The "Z" designation in its name refers to the stereochemistry of the exocyclic double bond, where the higher priority groups are on the same side. This configuration plays a crucial role in its biological activity.

Key Structural Features:

-

Phthalide Core: A bicyclic structure containing a γ-lactone fused to a benzene ring.

-

Butylidene Side Chain: A four-carbon chain attached to the lactone ring via a double bond.

-

Dihydroisobenzofuranone Moiety: The core heterocyclic system.

The lipophilic nature of Z-ligustilide contributes to its ability to cross the blood-brain barrier, a key factor in its observed neuroprotective effects.

Spectroscopic Data for Structural Elucidation

The definitive structure of Z-ligustilide has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Z-Ligustilide (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.05 | m | |

| H-7 | 5.95 | m | |

| H-8 | 5.20 | t | 7.2 |

| H-4α | 2.50 | m | |

| H-4β | 2.35 | m | |

| H-6α | 2.25 | m | |

| H-6β | 2.15 | m | |

| H-9 | 2.10 | q | 7.5 |

| H-10 | 1.50 | sext | 7.5 |

| H-11 | 0.95 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for Z-Ligustilide (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 168.0 |

| C-3 | 145.5 |

| C-3a | 125.0 |

| C-7a | 130.0 |

| C-5 | 127.5 |

| C-7 | 126.0 |

| C-4 | 22.0 |

| C-6 | 21.0 |

| C-8 | 115.0 |

| C-9 | 30.0 |

| C-10 | 22.5 |

| C-11 | 13.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Z-Ligustilide

| Wavenumber (cm⁻¹) | Functional Group |

| 1745 | α,β-Unsaturated γ-lactone (C=O stretch) |

| 1645 | Alkene (C=C stretch) |

| 1460, 1380 | Alkane (C-H bend) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometric Data for Z-Ligustilide

| Technique | Ionization | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | 190 | 161, 148, 133, 105 |

Experimental Protocols

Isolation of Z-Ligustilide from Angelica sinensis

The following is a generalized protocol for the isolation of Z-ligustilide based on common laboratory practices.

Experimental Workflow for Z-Ligustilide Isolation

Caption: A generalized workflow for the isolation and identification of Z-ligustilide.

Materials:

-

Dried roots of Angelica sinensis

-

Ethanol (95%) or Supercritical CO₂

-

Silica gel (for column chromatography)

-

Hexane, Ethyl Acetate (for column chromatography mobile phase)

-

Acetonitrile, Water (for HPLC mobile phase)

-

Rotary evaporator

-

Column chromatography apparatus

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Ethanol Maceration: Grind the dried roots of Angelica sinensis into a fine powder. Macerate the powder in 95% ethanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Supercritical Fluid Extraction (SFE): Alternatively, subject the powdered roots to SFE with CO₂. This method is advantageous for extracting thermolabile compounds like Z-ligustilide.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Z-ligustilide.

-

-

Purification:

-

Pool the fractions rich in Z-ligustilide and concentrate them.

-

Further purify the concentrated fraction using preparative HPLC.

-

A typical mobile phase for HPLC is a gradient of acetonitrile and water.

-

Collect the peak corresponding to Z-ligustilide.

-

-

Verification:

-

Evaporate the solvent from the collected HPLC fraction to obtain pure Z-ligustilide.

-

Confirm the identity and purity of the isolated compound using NMR, MS, and IR spectroscopy.

-

Structural Elucidation Methodology

The structural elucidation of Z-ligustilide involves a suite of 1D and 2D NMR experiments:

-

¹H NMR: To determine the number of different types of protons and their neighboring environments.

-

¹³C NMR: To determine the number of different types of carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

Biosynthesis of Z-Ligustilide in Angelica sinensis

The biosynthesis of Z-ligustilide in Angelica sinensis is believed to proceed through the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Biosynthetic Pathway of Z-Ligustilide

Caption: A simplified overview of the proposed biosynthetic pathway of Z-ligustilide.

Key Signaling Pathways Modulated by Z-Ligustilide

Z-ligustilide exerts its pharmacological effects by modulating several key intracellular signaling pathways, most notably the Nrf2/HO-1 and NF-κB pathways.

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Z-ligustilide has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Z-Ligustilide Activation of the Nrf2/HO-1 Pathway

Caption: Z-ligustilide promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Z-ligustilide has been demonstrated to inhibit the activation of this pathway, thereby exerting its anti-inflammatory effects.

References

A Technical Guide to the Ferulic Acid Content in Angelica Species

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (Oliv.) Diels, commonly known as Danggui or "female ginseng," is a perennial herb from the Apiaceae family with a long history of use in traditional Chinese medicine.[1] It is primarily prescribed to regulate menstruation, nourish blood, and treat conditions related to blood deficiency.[2] The pharmacological efficacy of Angelica sinensis is attributed to a diverse array of bioactive compounds, including essential oils, polysaccharides, and organic acids. Among these, ferulic acid (FA) stands out as one of the most significant and abundant water-soluble components, often serving as a key marker for the quality assessment of the herb.[1][3]

Ferulic acid exists in both free and conjugated forms within the plant, and its concentration can vary significantly based on the specific Angelica species, the part of the root used (head, body, or tail), cultivation region, and processing methods.[4][5][6] This guide provides an in-depth technical overview of the ferulic acid content across different Angelica species, details the analytical methodologies used for its quantification, and presents comparative data in a structured format to aid researchers and professionals in drug development and quality control.

Comparative Analysis of Ferulic Acid Content

While Angelica sinensis is the officially recognized species in the Chinese Pharmacopoeia, other species such as A. gigas (Korean Angelica) and A. acutiloba (Japanese Angelica) are used in other regions.[2][5] Chemical analysis reveals distinct differences in their phytochemical profiles, particularly in ferulic acid content.

-

Angelica sinensis : Studies consistently show that the roots of A. sinensis contain significantly higher levels of ferulic acid compared to other species.[5][6] Research indicates its ferulic acid content can be up to 10-fold higher than that found in A. acutiloba and A. gigas.[6]

-

Angelica gigas : This species contains lower levels of ferulic acid but is rich in other compounds like butylphthalide and Z-butylenephthalide.[5]

-

Angelica dahurica : Known as 'Bai Zhi', this species is valued for its coumarin content and is phytochemically distinct from A. sinensis.[7]

This variation underscores the importance of proper species identification for therapeutic use and drug development. The diagram below illustrates the comparative prominence of key bioactive compounds in different Angelica species.

Caption: Comparative phytochemical profiles of major Angelica species.

Quantitative Data on Ferulic Acid Content

The concentration of ferulic acid in Angelica sinensis is not uniform. It is influenced by whether the acid is in its free form or bound in conjugated forms (e.g., as esters like coniferyl ferulate).[4] The total available ferulic acid, which includes both free and hydrolyzed conjugated forms, is often a more stable metric for quality assessment.

Table 1: Free vs. Total Available Ferulic Acid in Angelica sinensis

The following table summarizes data from a study that analyzed 20 different samples of Chinese Angelica, including different parts of the root and processed forms.[4][8] The data highlights that total available ferulic acid is consistently more abundant than the free form, with an average ratio of 3.15.[4]

| Sample ID | Sample Type | Free Ferulic Acid (mg/g) | Total Available Ferulic Acid (mg/g) | Ratio (Total/Free) |

| CA-01 | Whole Root | 0.81 ± 0.05 | 2.11 ± 0.08 | 2.60 |

| CA-02 | Whole Root | 1.13 ± 0.03 | 2.37 ± 0.04 | 2.10 |

| CA-03 | Whole Root | 0.42 ± 0.01 | 1.25 ± 0.03 | 2.98 |

| CA-04 | Whole Root | 0.82 ± 0.02 | 2.07 ± 0.05 | 2.52 |

| CA-05 | Root Head | 0.44 ± 0.01 | 1.48 ± 0.04 | 3.36 |

| CA-06 | Root Head | 0.51 ± 0.01 | 1.62 ± 0.04 | 3.18 |

| CA-07 | Rootlets | 0.35 ± 0.01 | 2.88 ± 0.07 | 8.23 |

| CA-08 | Rootlets | 0.53 ± 0.01 | 2.39 ± 0.06 | 4.51 |

| CA-09 | Whole Root Slice | 0.95 ± 0.02 | 2.55 ± 0.06 | 2.68 |

| CA-10 | Whole Root Slice | 0.88 ± 0.02 | 2.41 ± 0.06 | 2.74 |

| CA-11 | Wined Angelica | 0.65 ± 0.02 | 0.84 ± 0.02 | 1.29 |

| CA-12 | Wined Angelica | 0.72 ± 0.02 | 1.03 ± 0.03 | 1.43 |

| CA-13 | Charred Angelica | 0.15 ± 0.00 | 0.46 ± 0.01 | 3.07 |

| CA-14 | Charred Angelica | 0.13 ± 0.00 | 0.39 ± 0.01 | 3.00 |

| CA-15 | Whole Root | 0.69 ± 0.02 | 1.89 ± 0.05 | 2.74 |

| CA-16 | Whole Root | 0.75 ± 0.02 | 2.21 ± 0.06 | 2.95 |

| CA-17 | Whole Root | 0.58 ± 0.01 | 1.76 ± 0.04 | 3.03 |

| CA-18 | Whole Root | 0.63 ± 0.02 | 1.98 ± 0.05 | 3.14 |

| CA-19 | Whole Root | 0.49 ± 0.01 | 1.55 ± 0.04 | 3.16 |

| CA-20 | Whole Root | 0.55 ± 0.01 | 1.68 ± 0.04 | 3.05 |

| Data adapted from Lu et al., 2007. Values are mean ± SD (n=4).[4] |

Experimental Protocols for Ferulic Acid Quantification

Accurate quantification of ferulic acid is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4] The protocol involves two main stages: extraction and chromatographic analysis.

Extraction of Ferulic Acid

The choice of extraction solvent is critical as it determines the form of ferulic acid measured.[4] Slightly acidic solvents are optimal for extracting free FA, while alkaline conditions facilitate the hydrolysis of conjugated forms, allowing for the determination of total available FA.[4][9]

Protocol for Free Ferulic Acid Extraction: [4]

-

Sample Preparation : Accurately weigh 0.5 g of powdered Angelica sinensis root.

-

Solvent Addition : Transfer the powder to a 60-mL amber vial and add 25 mL of methanol-formic acid (95:5, v/v).

-

Extraction : Sonicate the mixture for 60 minutes.

-

Final Preparation : Adjust the final volume to 25 mL with the extraction solvent and filter the extract through a 0.2 μm membrane filter prior to HPLC analysis.

Protocol for Total Available Ferulic Acid Extraction: [4]

-

Sample Preparation : Accurately weigh 0.5 g of powdered Angelica sinensis root.

-

Solvent Addition : Transfer the powder to a 60-mL amber vial and add 25 mL of methanol-2% NaHCO₃ in water (95:5, v/v).

-

Extraction : Sonicate the mixture for 100 minutes to ensure complete hydrolysis and extraction.

-

Final Preparation : Adjust the final volume to 25 mL with the extraction solvent and filter the extract through a 0.2 μm membrane filter prior to HPLC analysis.

The workflow for these extraction and analysis procedures is visualized below.

Caption: Experimental workflow for ferulic acid extraction and analysis.

HPLC-DAD Analysis

The filtered extracts are analyzed using a reverse-phase HPLC system with Diode Array Detection (DAD).

Typical Chromatographic Conditions: [2][4]

-

Column : Alltima C18 (5 μm, 4.6 mm i.d. × 250 mm) with a C18 guard column.

-

Mobile Phase : A gradient elution using:

-

Solvent A: 1.0% acetic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program : 19% B from 0-18 min, then ramping to 100% B from 18-60 min.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 320 nm, which is near the maximum UV absorption for ferulic acid.[4]

-

Injection Volume : 10 μL.

Identification of the ferulic acid peak is confirmed by comparing its retention time and UV spectrum with a certified reference standard.[4]

Chemical Interconversion of Ferulic Acid

In Angelica sinensis, a significant portion of ferulic acid is present as coniferyl ferulate, an ester formed with coniferyl alcohol.[4] Under different pH conditions, this ester can be hydrolyzed to release free ferulic acid and coniferyl alcohol. This chemical equilibrium is a key reason why alkaline extraction yields a higher "total available" ferulic acid content.[4]

Caption: Chemical equilibrium between conjugated and free forms of ferulic acid.

Conclusion

Ferulic acid is a critical bioactive constituent and quality marker for Angelica sinensis. This guide has demonstrated that:

-

A. sinensis possesses a significantly higher concentration of ferulic acid compared to other common Angelica species like A. gigas and A. acutiloba.[5][6]

-

The content of "total available" ferulic acid is a more reliable and abundant measure than free ferulic acid, due to the prevalence of conjugated forms within the plant.[4]

-

Standardized and validated protocols for extraction and HPLC analysis are essential for accurate quantification. The choice of an acidic or alkaline extraction medium dictates whether free or total available ferulic acid is measured.[4][9]

For researchers and professionals in drug development, a thorough understanding of these chemical distinctions and analytical methodologies is paramount for ensuring the quality, consistency, and efficacy of Angelica sinensis-derived products.

References

- 1. Comparison of ferulic acid content in Radix Angelicae Sinensis, Danggui-Buxue-Tang and Danggui-Sini-Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic Acid Analysis in Angelica Sinensis Radix by HPLC [perkinelmer.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Efficacy of Angelica sinensis Polysaccharides: A Technical Overview for Researchers

An in-depth examination of the cellular and molecular mechanisms of Angelica sinensis polysaccharides (ASP) in various in vitro models, providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential therapeutic applications.

Angelica sinensis, a traditional Chinese medicinal herb, has long been utilized for its diverse therapeutic properties. Its primary bioactive components, polysaccharides (ASP), have garnered significant scientific interest for their wide-ranging pharmacological activities. This technical guide synthesizes key findings from in vitro studies, focusing on the quantitative effects, experimental methodologies, and underlying signaling pathways modulated by ASP. The data presented herein offers a valuable resource for researchers exploring the potential of ASP in drug discovery and development.

Anti-inflammatory Effects

ASP has demonstrated potent anti-inflammatory properties across various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Inducer | ASP Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25, 50, 100, 200 µg/mL | Significant inhibition of nitric oxide (NO) production.[1] | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of IL-6 and TNF-α production. | |

| Chondrocytes | IL-1β | 10, 50, 100 µg/mL | Effectively reduced IL-1β-induced damage and increased cell activity.[2] | [2] |

| Chondrocytes | Sodium Nitroprusside (SNP) | 50, 200 µg/mL | Protective effect against SNP-induced apoptosis.[2] | [2] |

| Neuronal Cells | Not specified | 80, 100 µg/mL | Reduction of inflammatory response.[2] | [2] |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of ASP by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture:

-

RAW 264.7 mouse macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Treatment:

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of ASP (e.g., 25, 50, 100, 200 µg/mL).

-

After a pre-incubation period with ASP, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

3. Nitric Oxide (NO) Measurement (Griess Assay):

-

After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

-

An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

-

The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

-

The percentage of NO inhibition by ASP is calculated relative to the LPS-stimulated control group.

-

Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway: NF-κB Inhibition by ASP

ASP exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by inflammatory signals like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that ASP can block the degradation of IκBα, thereby preventing the nuclear translocation of p65.

Caption: ASP inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Immunomodulatory Effects

ASP has been shown to modulate the immune system by influencing the proliferation and activity of various immune cells and regulating cytokine production.

Quantitative Data on Immunomodulatory Effects

| Cell Type | ASP Concentration | Observed Effect | Reference |

| Murine Splenocytes | Not specified | Promoted proliferation. | [2] |

| Macrophages | Not specified | Enhanced phagocytic activity and proliferation. | |

| T Cells | Not specified | Promoted proliferation.[2] | [2] |

| T Cells (in Murine Leukemia Virus model) | 3, 10, 30 mg/kg | Increased production of IL-2 and IFN-γ, decreased production of IL-4.[2] | [2] |

| T Cells | Not specified | Increased percentage of CD4+ T cells and the CD4+/CD8+ ratio.[2] | [2] |

Experimental Protocol: T-Cell Proliferation Assay

This protocol describes a method to evaluate the effect of ASP on T-cell proliferation using a colorimetric assay.

1. T-Cell Isolation:

-

Spleens are harvested from mice, and a single-cell suspension is prepared.

-

T cells are isolated from the splenocyte suspension using nylon wool columns or magnetic-activated cell sorting (MACS) with anti-CD3 antibodies.

2. Cell Culture and Treatment:

-

Isolated T cells are seeded in 96-well plates in complete RPMI-1640 medium.

-

Cells are treated with various concentrations of ASP. A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.

3. Proliferation Assay (MTT Assay):

-

After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm.

4. Data Analysis:

-

The proliferation rate is calculated as the ratio of the absorbance of treated cells to that of the control cells.

Signaling Pathway: Modulation of T-Helper Cell Differentiation

ASP can influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells by modulating the production of their signature cytokines. An increase in IL-2 and IFN-γ production promotes a Th1 response, which is involved in cell-mediated immunity, while a decrease in IL-4 suggests a suppression of the Th2 response, associated with humoral immunity.

Caption: ASP promotes Th1 differentiation by increasing IL-2 and IFN-γ production.

Anti-Cancer Effects

In vitro studies have revealed the potential of ASP to inhibit the growth and proliferation of various cancer cells and induce apoptosis.

Quantitative Data on Anti-Cancer Effects

| Cell Line | ASP Concentration | Observed Effect | Reference |

| Leukemic Cells | 100, 200, 300, 400, 500 mg/L | Inhibited proliferation.[2] | [2] |

| Neuroblastoma Cells | 100, 200, 300, 400, 500 µg/mL | Downregulated NA-H19 expression and inhibited miR-675-mediated PI3K/AKT and JAK/STAT pathways.[2] | [2] |

| Glioma U251 Cells | 0.1, 0.2, 0.4 mg/mL | Inhibited viability, migration, and invasion in a dose-dependent manner; enhanced apoptosis.[3] | [3] |

| Hepatocellular Carcinoma (HHCC) | Not specified | Inhibited invasion and metastasis.[4] | [4] |

Experimental Protocol: Cancer Cell Viability Assay (CCK-8)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) assay to measure the effect of ASP on the viability of cancer cells.

1. Cell Culture:

-

Cancer cells (e.g., U251 glioma cells) are cultured in appropriate medium supplemented with FBS and antibiotics.

-

Cells are maintained in a standard cell culture incubator.

2. Treatment:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The medium is replaced with fresh medium containing a range of ASP concentrations (e.g., 0.1, 0.2, 0.4 mg/mL). A control group receives medium without ASP.

3. Viability Measurement:

-

After the desired treatment period (e.g., 48 hours), CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

4. Data Analysis:

-

Cell viability is expressed as a percentage of the control group.

-

The IC50 value (the concentration of ASP that inhibits cell growth by 50%) can be calculated.

Signaling Pathway: PI3K/AKT and JAK/STAT Inhibition in Neuroblastoma

In neuroblastoma cells, ASP has been shown to inhibit the PI3K/AKT and JAK/STAT pathways, which are crucial for cancer cell proliferation and survival. This inhibition is mediated, at least in part, through the downregulation of the long non-coding RNA H19 and the microRNA miR-675.[2]

Caption: ASP inhibits neuroblastoma cell proliferation by modulating the H19/miR-675 axis.

Conclusion and Future Directions

The in vitro evidence strongly supports the therapeutic potential of Angelica sinensis polysaccharides across a spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects. The data summarized in this guide provides a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular structures of the active polysaccharide fractions and their specific targets. Furthermore, translating these promising in vitro findings into well-designed in vivo studies and eventually clinical trials will be crucial for validating the therapeutic efficacy of ASP in human diseases. The detailed experimental protocols and pathway diagrams presented here offer a practical resource for researchers to design and execute further investigations into the multifaceted pharmacological effects of this remarkable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pharmacological action of Angelica sinensis polysaccharides: a review [frontiersin.org]

- 3. Polysaccharides Extracted from Angelica sinensis (Oliv.) Diels Relieve the Malignant Characteristics of Glioma Cells through Regulating the MiR-373-3p-Mediated TGF-β/Smad4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental study of anti-tumor effects of polysaccharides from Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Discovery: A Technical Guide to Natural Product Isolation and Characterization from Angelica sinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (Oliv.) Diels, colloquially known as Danggui or "female ginseng," is a perennial herb from the Apiaceae family with a rich history in traditional Chinese medicine, primarily for treating gynecological disorders and promoting blood circulation.[1][2] The increasing global demand for natural-derived therapeutics has propelled A. sinensis into the forefront of modern drug discovery. Its rhizome is a complex reservoir of bioactive phytochemicals, offering a promising foundation for the development of novel treatments for a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4][5]

This technical guide provides an in-depth overview of the core methodologies and key findings in the discovery of natural products from A. sinensis. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the principal bioactive constituents, their mechanisms of action, and the experimental frameworks required for their isolation and evaluation. The primary classes of bioactive compounds isolated include phthalides, organic acids, and polysaccharides.[3][4]

Principal Bioactive Constituents

Over 70 distinct compounds have been successfully isolated and identified from the root of A. sinensis.[3] The major therapeutic effects are attributed to several key molecules:

-

Phthalides: This class of compounds is responsible for many of the plant's characteristic pharmacological effects. Key phthalides include Z-ligustilide, n-butylidenephthalide, and senkyunolide A. Z-ligustilide, one of the most abundant and studied components, exhibits significant anti-inflammatory, neuroprotective, and anti-cancer activities.[3][4] N-butylidenephthalide has also demonstrated potent anti-cancer and anti-inflammatory properties.[3]

-

Ferulic Acid: A ubiquitous phenolic compound in the plant kingdom, ferulic acid in A. sinensis is noted for its strong antioxidant and anti-inflammatory effects.[3][4] It is often present in both free and conjugated forms.

-

Polysaccharides: The water-soluble polysaccharides from A. sinensis are complex carbohydrates that have demonstrated significant immunomodulatory and anti-tumor activities.[4][5] These consist of various monosaccharides, including arabinose, galactose, glucose, fucose, rhamnose, and xylose.[4]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data on the yield and bioactivity of key constituents from Angelica sinensis.

Table 1: Yield of Key Bioactive Compounds from Angelica sinensis Radix

| Compound | Extraction Method | Solvent/Conditions | Yield (mg/g of dry material) | Reference |

| Ferulic Acid | Sonication | Methanol-formic acid (95:5) | 0.45 - 1.63 (Free FA) | [6] |

| Ferulic Acid | Alkaline Hydrolysis | 2M NaOH followed by extraction | 1.83 - 4.98 (Total available FA) | [6] |

| Z-Ligustilide | Water Extraction | Water | Varies by source (e.g., ~1.5) | [7] |

| Ferulic Acid | Water Extraction | Water | Varies by source (e.g., ~0.5) | [7] |

| Essential Oil | Steam Distillation | Water | ~1.3% (v/w) | [8] |

Table 2: Bioactivity of Angelica sinensis Extracts and Isolated Compounds

| Extract/Compound | Bioassay | Cell Line / Model | Endpoint | IC₅₀ / Effective Concentration | Reference |

| A. sinensis Water Extract (ASW) | Anti-inflammatory | LPS-induced RAW 264.7 | TNF-α Inhibition | 387.3 µg/mL | [3] |

| A. sinensis Water Extract (ASW) | Anti-inflammatory | LPS-induced RAW 264.7 | IL-6 Inhibition | 954.3 µg/mL | [3] |

| A. sinensis Water Extract (ASW) | Anti-inflammatory | LPS-induced RAW 264.7 | MCP-1 Inhibition | 191.7 µg/mL | [3] |

| A. sinensis Water Extract (ASW) | Anti-inflammatory | LPS-induced RAW 264.7 | VEGF Inhibition | 1267.0 µg/mL | [3] |

| Z-Ligustilide | Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | ~50 µM (approx.) | [9] |

| n-Butylidenephthalide | Cytotoxicity | Brain Tumor Cell Lines | Cell Viability | Dose-dependent cytotoxicity | [3] |

| Z-Ligustilide | Cytotoxicity | Leukemia Cells | Cell Viability | Dose-dependent cytotoxicity | [3] |

Pharmacological Activities & Signaling Pathways

The therapeutic potential of A. sinensis constituents is rooted in their ability to modulate specific cellular signaling pathways.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Compounds from A. sinensis, particularly Z-ligustilide and ferulic acid, exert potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2). A. sinensis compounds can suppress the degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby downregulating the expression of these inflammatory genes.[2]

Caption: NF-κB inflammatory pathway inhibition by A. sinensis.

Anti-cancer Effects

Several compounds from A. sinensis exhibit significant anti-cancer properties. Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including brain, colon, and leukemia.[3] N-butylidenephthalide and Z-ligustilide are key cytotoxic agents.[3] The mechanism often involves the modulation of the intrinsic apoptosis pathway. Z-ligustilide treatment can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-3), which are the executioners of apoptosis.[10]

Caption: Intrinsic apoptosis pathway induction by A. sinensis.

Experimental Protocols

The discovery and validation of bioactive compounds from A. sinensis follow a structured workflow.

Caption: General workflow for natural product discovery.

Extraction Protocols

The choice of extraction method is critical as it determines the yield and profile of the isolated compounds.

a) Supercritical Fluid Extraction (SFE) for Phthalides (e.g., Z-ligustilide) SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and leaving no organic solvent residue.

-

Preparation: Dry and grind A. sinensis root to a fine powder (~40-60 mesh).

-

Loading: Load the ground material into the extractor vessel.

-

Parameter Setting:

-

Pressure: 20-30 MPa

-

Temperature: 40-50°C

-

CO₂ Flow Rate: 2-4 L/min

-

Co-solvent (optional): 5-10% Ethanol can be added to increase the polarity of the fluid and enhance extraction efficiency.

-

-

Extraction: Pressurize and heat the CO₂ to its supercritical state. Allow it to flow through the plant material.

-

Separation: The extract-laden CO₂ is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collection: Collect the concentrated extract, which will be rich in volatile oils and phthalides.

b) Hot Water Extraction for Polysaccharides

-

Preparation: Mix powdered A. sinensis root with deionized water (e.g., 1:20 w/v ratio).

-

Extraction: Heat the mixture in a water bath at 90-100°C for 2-3 hours with constant stirring.

-

Filtration: Filter the hot mixture through gauze and then centrifuge to remove solid plant debris.

-

Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator.

-

Precipitation: Add 4 volumes of absolute ethanol to the concentrated extract and let it stand overnight at 4°C to precipitate the crude polysaccharides.

-

Purification: Collect the precipitate by centrifugation, wash with ethanol, and then re-dissolve in water. Remove proteins using the Sevag method and dialyze against distilled water for 48 hours.

-

Drying: Lyophilize the dialyzed solution to obtain purified A. sinensis polysaccharides (ASP).

c) Solvent Extraction for Ferulic Acid

-

Preparation: Weigh 0.5 g of powdered A. sinensis root.

-

Extraction: Add 25 mL of a methanol-formic acid (95:5, v/v) solution.

-

Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath.

-

Filtration: Filter the extract through a 0.2 µm membrane filter prior to analysis. This method is suitable for extracting free ferulic acid.[6]

-

For Total Ferulic Acid: An initial alkaline hydrolysis step (e.g., with 2M NaOH) is required to break the ester bonds and release conjugated ferulic acid before solvent extraction.[6]

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of Ferulic Acid This method is used for the separation, identification, and quantification of specific compounds.

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 analytical column (e.g., 5 µm, 4.6 mm i.d. × 250 mm).

-

Mobile Phase: A gradient of 1.0% aqueous acetic acid (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program: Start with 19% B for 18 min, then ramp to 100% B over the next 42 min.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 320 nm.

-

Temperature: Column oven maintained at 30°C.

-

Quantification: Prepare a calibration curve using ferulic acid standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.[6]

Bioactivity Screening Protocols